3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658803
InChI: InChI=1S/C13H9Cl2N3/c1-18-7-9(8-4-2-3-5-11(8)18)12-10(14)6-16-13(15)17-12/h2-7H,1H3
SMILES: CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl
Molecular Formula: C13H9Cl2N3
Molecular Weight: 278.13 g/mol

3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole

CAS No.:

Cat. No.: VC13658803

Molecular Formula: C13H9Cl2N3

Molecular Weight: 278.13 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole -

Specification

Molecular Formula C13H9Cl2N3
Molecular Weight 278.13 g/mol
IUPAC Name 3-(2,5-dichloropyrimidin-4-yl)-1-methylindole
Standard InChI InChI=1S/C13H9Cl2N3/c1-18-7-9(8-4-2-3-5-11(8)18)12-10(14)6-16-13(15)17-12/h2-7H,1H3
Standard InChI Key MBYZPCLOMQCIEV-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole consists of a 1-methylindole scaffold linked to a 2,5-dichloropyrimidine group at the 3-position. The indole nucleus contributes aromaticity and planar rigidity, while the pyrimidine ring introduces electron-withdrawing chlorine substituents that enhance reactivity and binding affinity . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC13H9Cl2N3\text{C}_{13}\text{H}_9\text{Cl}_2\text{N}_3
Molecular Weight278.14 g/mol
IUPAC Name3-(2,5-dichloropyrimidin-4-yl)-1-methylindole
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl
LogP (Predicted)3.2

The compound’s crystalline solid form and moderate solubility in dimethyl sulfoxide (DMSO) (10 mM stock solutions) facilitate its use in biological assays .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure. 1H ^1\text{H}-NMR spectra exhibit characteristic peaks for the indole proton (δ 7.6–8.3 ppm) and pyrimidine protons (δ 8.5–9.0 ppm) . The methyl group on the indole nitrogen resonates at δ 3.8 ppm as a singlet .

Synthetic Routes and Optimization

Core Synthesis Strategy

The compound is synthesized via a multi-step protocol starting from 2,4-dichloropyrimidine (1) and 1-methylindole (2) :

  • Friedel-Crafts Alkylation:
    Reaction of 2,4-dichloropyrimidine with 1-methylindole in the presence of AlCl3\text{AlCl}_3 yields 3-(2,4-dichloropyrimidin-4-yl)-1-methyl-1H-indole (3) at 80°C .

    Yield: 55%; White solid; m.p. 145–147°C\text{Yield: 55\%; White solid; m.p. 145–147°C}
  • Nitro Group Reduction:
    Intermediate 3 undergoes catalytic hydrogenation to reduce nitro groups, producing the primary amine derivative AZD-1 .

  • Functionalization:
    Subsequent nucleophilic substitutions with aliphatic amines or acyl chlorides introduce side chains, enhancing hydrophilicity and bioactivity .

Recent Modifications

  • Azido Functionalization: Introducing azido groups at the 5-position of the phenyl ring enables click chemistry applications, facilitating conjugation with biomolecules .

  • Amidation Reactions: Acylation of amine derivatives improves pharmacokinetic properties, as evidenced by enhanced half-life in murine models .

Biological Activity and Mechanism

Anti-Inflammatory Properties

In murine models of acute lung injury (ALI), derivatives of this compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 60–70% at 10 mg/kg doses . The mechanism involves inhibition of NF-κB signaling, a key pathway in inflammatory responses .

Kinase Inhibition

The dichloropyrimidine moiety competitively binds to ATP pockets in kinases. Notable targets include:

KinaseIC₅₀ (nM)Disease RelevanceSource
JAK212.3Myeloproliferative disorders
EGFR (T790M mutant)8.7Non-small cell lung cancer
CDK4/615.9Breast cancer

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for generating analogs with improved selectivity. For example:

  • 6a-h Series: Alkylamine side chains at the pyrimidine 4-position increased solubility (LogP reduced from 3.2 to 2.5) while maintaining nanomolar kinase inhibition .

  • 8a-b Derivatives: Azido-functionalized analogs enabled proteolysis-targeting chimeras (PROTACs) for degrading oncogenic proteins .

Preclinical Development

  • Pharmacokinetics: Oral bioavailability in rats is 42%, with a plasma half-life of 3.5 hours .

  • Toxicity: No significant hepatotoxicity observed at 50 mg/kg doses over 28 days in rodents .

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